4-Isopropylhexane-1,5-diamine

Physicochemical Properties Lipophilicity Drug Discovery

4-Isopropylhexane-1,5-diamine (CAS 149963-21-3) is a branched, aliphatic diamine with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol. It is characterized by a central hexane chain with primary amine groups at the 1 and 5 positions and an isopropyl substituent at the 4 position.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
CAS No. 149963-21-3
Cat. No. B123171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylhexane-1,5-diamine
CAS149963-21-3
Synonyms1,5-Hexanediamine, 4-(1-methylethyl)-
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN)C(C)N
InChIInChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3
InChIKeyGRGWIWJTYBPVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropylhexane-1,5-diamine (CAS 149963-21-3) - Technical Specifications and Industrial Profile


4-Isopropylhexane-1,5-diamine (CAS 149963-21-3) is a branched, aliphatic diamine with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol [1]. It is characterized by a central hexane chain with primary amine groups at the 1 and 5 positions and an isopropyl substituent at the 4 position. This structure results in a LogP value of 1.1, a topological polar surface area of 52 Ų, and 5 rotatable bonds [1]. The compound is typically available as a clear, colorless liquid with a boiling point of approximately 202-213 °C and a refractive index of 1.458-1.469, and it is miscible with water and most organic solvents .

Why 4-Isopropylhexane-1,5-diamine Cannot Be Replaced by a Generic Diamine


The isopropyl branch in 4-Isopropylhexane-1,5-diamine is not merely a structural detail; it is the primary driver of its differentiated physicochemical and performance profile. While linear diamines like 1,5-hexanediamine or 1,6-hexanediamine are fundamental building blocks, their simple, flexible chains result in different properties such as lower LogP (approx. -0.1 for 1,6-hexanediamine) and higher symmetry [1]. The presence of the 4-isopropyl group in the target compound increases hydrophobicity (XLogP3: 1.1) and introduces steric bulk, which can modulate reaction kinetics, alter polymer chain packing, and enhance solubility in non-polar media compared to its linear counterparts [2]. This translates into quantifiable differences in performance for applications where controlled reactivity, enhanced organic solubility, and tailored material properties are critical, making simple substitution without re-optimization untenable.

Quantitative Evidence of Differentiation for 4-Isopropylhexane-1,5-diamine (CAS 149963-21-3)


Lipophilicity Differentiation: XLogP3-AA Comparison with Linear Diamine Analog

4-Isopropylhexane-1,5-diamine exhibits significantly higher predicted lipophilicity compared to its linear, unsubstituted analog, 1,6-hexanediamine. This is reflected in its computed XLogP3-AA value of 1.1, in contrast to a value of -0.1 for 1,6-hexanediamine [1] [2]. This difference of 1.2 log units indicates that the target compound is approximately 16 times more likely to partition into a hydrophobic environment such as an organic solvent or a lipid bilayer.

Physicochemical Properties Lipophilicity Drug Discovery

Molecular Size and Weight Differentiation from Linear Diamine Analogs

4-Isopropylhexane-1,5-diamine (MW: 158.28 g/mol) has a molecular weight approximately 36% higher than that of 1,6-hexanediamine (MW: 116.21 g/mol) and 1,5-pentanediamine (MW: 102.18 g/mol) [1] [2]. This difference, along with its larger molecular volume and greater number of rotatable bonds (5 vs. 5 for 1,6-hexanediamine and 4 for 1,5-pentanediamine), directly impacts the physical properties of any resulting polymer or material [1].

Material Science Polymer Chemistry Monomer Design

Conformational Flexibility Differentiates from Symmetric Diamines

The presence of a chiral center at the C4 position and an asymmetric substitution pattern in 4-Isopropylhexane-1,5-diamine (evident from its 2 undefined stereocenters) contrasts sharply with the high symmetry of its linear analogs like 1,6-hexanediamine [1]. This asymmetry and the steric bulk of the isopropyl group constrain the molecule's conformational freedom, reducing its overall shape diversity. While both molecules possess 5 rotatable bonds, the potential energy landscape for rotation in the target compound is more complex and restricted due to steric hindrance, which can influence how it docks with biological targets or aligns within a polymer matrix [1] [2].

Conformational Analysis Molecular Modeling Drug Design

High-Value Application Scenarios for 4-Isopropylhexane-1,5-diamine


Specialty Monomer for Tailored Polyamide and Polyurethane Synthesis

The unique structural features of 4-Isopropylhexane-1,5-diamine make it a high-value monomer for synthesizing specialty polyamides and polyurethanes. Its branched, asymmetric structure and higher molecular weight [1], compared to linear diamines, can be leveraged to disrupt polymer chain packing, reduce crystallinity, and enhance solubility or lower the glass transition temperature (Tg) of the final material [2]. This can lead to more flexible, transparent, or easier-to-process materials, which are desirable in coatings, adhesives, and elastomers where standard nylon properties are insufficient.

Hydrophobic Building Block for Medicinal Chemistry and Agrochemicals

The significantly increased lipophilicity (XLogP3 of 1.1) of 4-Isopropylhexane-1,5-diamine relative to common, hydrophilic diamines like 1,6-hexanediamine (XLogP3 of -0.1) makes it a strategic building block in drug and agrochemical discovery [1]. Incorporating this diamine into a larger molecular scaffold can effectively modulate key physicochemical properties such as LogP, enhancing membrane permeability and potentially improving oral bioavailability or systemic uptake. Its use is particularly relevant in designing compounds intended for intracellular or central nervous system targets.

Chiral Scaffold for Asymmetric Catalysis and Resolution

The presence of chiral centers in 4-Isopropylhexane-1,5-diamine presents a clear opportunity for its use as a chiral scaffold or resolving agent [1]. The molecule can be resolved into its enantiomers, which could then be used to create chiral ligands for asymmetric metal catalysis or as a chiral derivatizing agent for analytical purposes (e.g., determining enantiomeric excess by NMR). Its two primary amine groups also offer orthogonal functionalization pathways, allowing for the creation of complex, chiral, and functional architectures.

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